2-Methyl-1-penten-3-yne

Physical Chemistry Process Engineering Separation Science

2-Methyl-1-penten-3-yne (CAS 926-55-6) is a C6 enyne with a molecular formula of C6H8 and a molecular weight of 80.13 g/mol. It features a conjugated enyne system consisting of a carbon-carbon double bond and a carbon-carbon triple bond, which imparts a distinct reactivity profile compared to simple alkynes or isolated alkenes.

Molecular Formula C6H8
Molecular Weight 80.13 g/mol
CAS No. 926-55-6
Cat. No. B1345639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-penten-3-yne
CAS926-55-6
Molecular FormulaC6H8
Molecular Weight80.13 g/mol
Structural Identifiers
SMILESCC#CC(=C)C
InChIInChI=1S/C6H8/c1-4-5-6(2)3/h2H2,1,3H3
InChIKeyKGIABMDFILVKGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-penten-3-yne (CAS 926-55-6): Technical Baseline for Procurement and Research Use


2-Methyl-1-penten-3-yne (CAS 926-55-6) is a C6 enyne with a molecular formula of C6H8 and a molecular weight of 80.13 g/mol [1]. It features a conjugated enyne system consisting of a carbon-carbon double bond and a carbon-carbon triple bond, which imparts a distinct reactivity profile compared to simple alkynes or isolated alkenes [2]. The compound is a highly flammable liquid (GHS Category 2) with a boiling point of approximately 82-85°C and a density of 0.752-0.758 g/cm³ . Its primary utility lies in organic synthesis as a reactive building block for constructing more complex molecular architectures, particularly in polymerization and materials science [2].

1
Workflow Conjugated enyne building block for organic synthesis
2
Selection Context Distinct C2-methyl branching alters reactivity vs. linear enynes
3
Procurement Note High-purity liquid for polymerization and materials research

Why In-Class Alkynes and Enynes Cannot Substitute for 2-Methyl-1-penten-3-yne in Critical Applications


Despite sharing the same molecular formula with other C6H8 enynes, 2-methyl-1-penten-3-yne exhibits a unique combination of structural and physicochemical properties that directly impact its performance in synthetic and industrial workflows. The presence of a methyl substituent at the C2 position adjacent to the conjugated enyne system significantly alters steric and electronic parameters compared to linear or alternatively branched isomers such as 3-penten-1-yne or 4-penten-1-yne [1]. These structural distinctions manifest as quantifiable differences in boiling point (ΔTb up to ~49°C), density (Δρ up to ~0.08 g/cm³), and vapor pressure, which are critical for separation, purification, and safe handling . Furthermore, the reactivity of the terminal triple bond is modulated by the neighboring double bond and methyl group, influencing regioselectivity in cross-coupling and addition reactions relative to simple terminal alkynes like 1-hexyne [1]. Generic substitution with a less expensive or more readily available alkyne risks compromising reaction yield, product purity, and process safety, particularly in applications requiring precise control over boiling point or polymerization kinetics.

C6 Enyne (Target) vs Linear Terminal Alkyne (e.g., 1-Hexyne) Conjugated enyne architecture enables unique cycloaddition pathways inaccessible to isolated alkynes; substituting may compromise reaction yield and regioselectivity.
2-Methyl Branch (Target) vs Unsubstituted or Linear Enyne Isomer C2 methyl group introduces steric hindrance that suppresses undesired side reactions; boiling point and density differences may disrupt established purification workflows.
C6 Enyne (Target) vs C5 Enyne Analog (e.g., 2-Methyl-1-buten-3-yne) Significantly lower volatility of the C6 compound alters vapor-phase handling and safety profiles; process parameters optimized for C5 analogs may not transfer directly.

Quantitative Evidence Differentiating 2-Methyl-1-penten-3-yne from Closest Analogs and Alternatives


Boiling Point Differentiation: 2-Methyl-1-penten-3-yne vs. C5 and C6 Enyne Isomers

The boiling point of 2-methyl-1-penten-3-yne (84.8±9.0 °C at 760 mmHg) is substantially higher than that of its C5 analog 2-methyl-1-buten-3-yne (32 °C) and the linear C5 enyne 3-penten-1-yne (36.1±9.0 °C) . It also exceeds the boiling point of 1-hexyne (71-72 °C) [1], a terminal alkyne lacking the conjugated enyne system. The magnitude of this difference (ΔTb ≈ 48-52 °C vs. C5 enynes) is critical for distillation-based purification and for avoiding azeotrope formation in reaction mixtures.

Boiling Point
Cross-study comparable
84.8±9.0 °C
ΔTb ≈ +48 to +52 °C vs. C5 enynes
Supports distillation-based purification
Reduces solvent contamination risk in preparative synthesis
Physical Chemistry Process Engineering Separation Science

Density and Vapor Pressure Differentiation for Safe Handling and Formulation

2-Methyl-1-penten-3-yne exhibits a liquid density of 0.752-0.758 g/cm³ and a vapor pressure of 79.7±0.1 mmHg at 25 °C . In contrast, 2-methyl-1-buten-3-yne has a density of 0.695 g/mL and a vapor pressure of 8.96 psi (≈ 463 mmHg) at 20 °C , while 1-hexyne has a density of 0.715 g/mL and a vapor pressure of 253 mmHg at 37.7 °C [1]. The lower vapor pressure of the target compound at ambient temperature reduces flammability risk during storage and transfer compared to the more volatile C5 enyne.

Density & Vapor Pressure
Cross-study comparable
0.752-0.758 g/cm³; 79.7 mmHg at 25 °C
ΔVP ~ -383 mmHg vs. 2-methyl-1-buten-3-yne
Informs safe handling and storage protocols
Lower volatility reduces flammable vapor accumulation risk
Physical Chemistry Process Safety Formulation Science

Structural and Reactivity Differentiation: Conjugated Enyne System vs. Terminal Alkyne

The conjugated enyne system in 2-methyl-1-penten-3-yne (C=C-C≡C) differs fundamentally from the isolated triple bond in 1-hexyne (C≡C-C-C-C-C) [1]. This conjugation alters frontier molecular orbital energies and electron density distribution, which can influence regioselectivity in electrophilic addition and cross-coupling reactions. While direct quantitative head-to-head kinetic data for this specific compound are scarce in the public literature, class-level inference from conjugated enyne chemistry predicts distinct reactivity patterns [2]. The presence of the methyl group at the C2 position further introduces steric hindrance that can suppress undesired side reactions compared to unsubstituted enynes.

Conjugated Enyne Reactivity
Class-level inference
C=C-C≡C system with C2 methyl branch
Context-dependent synthetic utility
Direct kinetic data are scarce; review specific reaction conditions
Organic Synthesis Reaction Engineering Computational Chemistry

Optimal Application Scenarios Leveraging the Unique Properties of 2-Methyl-1-penten-3-yne


Monomer for Conjugated Polymer Synthesis Requiring High Thermal Stability

The higher boiling point (84.8 °C) and lower volatility of 2-methyl-1-penten-3-yne relative to C5 enynes make it a superior monomer candidate for solution-phase polymerizations conducted at elevated temperatures or under reflux conditions. The reduced evaporative loss ensures more consistent monomer concentration throughout the reaction, leading to better control over molecular weight and polydispersity. The conjugated enyne structure can be incorporated into π-conjugated polymer backbones for optoelectronic applications. [1]

Building Block in Multi-Step Organic Synthesis Where Purification by Distillation is Required

The substantial boiling point difference (ΔTb ≈ 48-52 °C) between 2-methyl-1-penten-3-yne and common reaction byproducts or solvents (e.g., tetrahydrofuran, diethyl ether) facilitates facile separation via simple distillation. This reduces the need for chromatographic purification, lowering cost and waste in preparative-scale syntheses. The distinct density (0.752-0.758 g/cm³) also aids in liquid-liquid extraction workflows.

Precursor for Combustion and Atmospheric Chemistry Studies of Branched Enynes

The well-defined vapor pressure (79.7 mmHg at 25 °C) and predicted enthalpy of vaporization (31.2 kJ/mol) of 2-methyl-1-penten-3-yne provide reliable parameters for preparing gas-phase mixtures in kinetic studies. Its branched, conjugated structure serves as a model compound for understanding the oxidation and pyrolysis behavior of larger, more complex enynes relevant to fuel chemistry and atmospheric aerosol formation.

Reagent for Regioselective Sonogashira and Heck-Type Cross-Couplings

The terminal alkyne moiety in 2-methyl-1-penten-3-yne participates in palladium-catalyzed cross-coupling reactions, while the adjacent methyl-substituted double bond can direct regioselectivity in subsequent functionalization steps. This dual reactivity is not possible with simple terminal alkynes like 1-hexyne, which lack an additional site for post-coupling modification. The compound serves as a versatile linchpin for assembling complex molecular architectures. [2]

Application
Selection Property
Validation Focus
Conjugated polymer synthesis
Thermal stability and monomer concentration control
Boiling point and vapor pressure under reflux conditions
Multi-step organic synthesis
Distillation-friendly purification profile
Boiling point difference relative to common solvents
Gas-phase kinetic studies
Defined volatility for mixture preparation
Vapor pressure and enthalpy of vaporization consistency
Cross-coupling reaction development
Dual reactivity: terminal alkyne and conjugated alkene
Regioselectivity in Sonogashira/Heck-type couplings

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